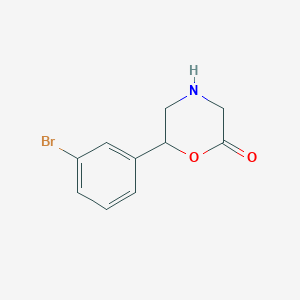

6-(3-Bromophenyl)morpholin-2-one

Description

Contextual Significance of the Morpholinone Heterocyclic Scaffold in Modern Organic Synthesis

The morpholinone ring system, a six-membered heterocycle containing both nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. researchgate.net Its prevalence in a wide array of biologically active compounds and approved pharmaceuticals underscores its importance. researchgate.net The presence of both an amide and an ether functional group within a constrained cyclic structure imparts a unique combination of rigidity and polarity, influencing solubility, metabolic stability, and molecular recognition properties.

The synthesis of morpholin-2-ones has been an active area of research, with various methodologies developed to access this core structure. These include one-pot multicomponent reactions, such as the Ugi reaction, and catalytic asymmetric approaches to afford enantiomerically enriched products. acs.orgresearchgate.net The ability to introduce substituents at various positions on the morpholinone ring allows for the fine-tuning of its steric and electronic properties, making it an attractive template for the development of new chemical entities.

Strategic Role of Halogenated Phenyl Moieties in Chemical Synthesis and Functionalization

The incorporation of a halogenated phenyl group, in this case, a 3-bromophenyl moiety, into a molecular framework is a well-established strategy in organic synthesis. The bromine atom serves as a versatile functional handle, enabling a wide range of subsequent chemical transformations. It is a key participant in numerous cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental tools for the construction of complex carbon-carbon and carbon-heteroatom bonds.

Furthermore, the electronic nature of the bromine atom, being an electron-withdrawing group, can influence the reactivity of the phenyl ring and other parts of the molecule. The position of the bromine atom on the phenyl ring (ortho, meta, or para) also has a significant impact on the steric and electronic environment of the molecule, which can be strategically exploited in the design of new compounds with specific properties. The synthesis of precursors like 3-bromophenol (B21344) is well-documented, providing accessible starting materials for more complex syntheses. nih.gov

Scholarly Rationale for Focused Investigation of 6-(3-Bromophenyl)morpholin-2-one

The specific combination of the morpholin-2-one (B1368128) scaffold and a 3-bromophenyl substituent at the 6-position presents a compelling subject for focused investigation. The rationale for this is multifold. Firstly, the presence of the bromine atom opens up avenues for the synthesis of a diverse library of derivatives through various cross-coupling reactions, allowing for systematic structure-activity relationship (SAR) studies.

Secondly, the position of the bromo-substituent at the meta-position of the phenyl ring provides a unique steric and electronic profile compared to its ortho and para isomers. This can lead to distinct biological activities or material properties. While specific research on this compound is not extensively documented in publicly available literature, the synthesis and characterization of structurally related compounds, such as 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, have been reported, indicating an interest in molecules bearing the 3-bromophenyl group. nih.gov

The investigation of this compound could therefore contribute to a deeper understanding of the interplay between the morpholinone scaffold and a halogenated aromatic moiety, potentially leading to the discovery of new compounds with valuable applications in fields such as medicinal chemistry, materials science, or catalysis.

Chemical Properties of Morpholin-2-one Derivatives

The chemical properties of morpholin-2-one derivatives are influenced by the substituents on the ring. The following table provides a general overview of the expected properties for a compound like this compound, based on the fundamental morpholin-2-one structure.

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrNO₂ |

| Molecular Weight | 256.09 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents |

| Melting Point | Not specifically reported; will depend on crystalline form |

| Boiling Point | Not specifically reported; likely to decompose at high temperatures |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3-bromophenyl)morpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-8-3-1-2-7(4-8)9-5-12-6-10(13)14-9/h1-4,9,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXUAMWCPKMVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)CN1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Mechanistic Aspects of 6 3 Bromophenyl Morpholin 2 One Transformations

Chemical Functionalization of the Morpholinone Ring System

The morpholinone scaffold is a key structural motif in medicinal chemistry and materials science. Its functionalization allows for the synthesis of a wide array of derivatives with tailored properties.

Regioselective C(sp³)–H Functionalization Reactions of Morpholinones

Direct functionalization of C(sp³)–H bonds on the morpholinone ring presents an atom-economical and efficient strategy for introducing molecular complexity. While specific studies on 6-(3-bromophenyl)morpholin-2-one are not extensively documented, research on related morpholinone systems provides valuable insights. These reactions often employ transition metal catalysts to activate specific C-H bonds, allowing for the regioselective introduction of new functional groups. The development of such methodologies is crucial for accessing novel analogs with potentially enhanced biological activity or material properties.

Diastereoselective and Enantioselective Transformations on the Morpholinone Scaffold

The synthesis of chiral morpholinone derivatives with specific stereochemistry is of great interest for pharmaceutical applications. rsc.orgacs.orgresearchgate.net Diastereoselective and enantioselective transformations are key to achieving this goal. acs.orgnih.gov

Several strategies have been developed for the diastereoselective synthesis of substituted morpholinones. acs.orgnih.gov For example, the condensation of a silylketene acetal (B89532) derived from a lactone with an imine can lead to either trans- or cis-morpholine-2-carboxylic acid derivatives, depending on the reaction conditions. acs.orgnih.gov Specifically, acid-catalyzed condensation with N-functionalized alkylimines yields the trans products, while basic condensation with N-tosylimines affords the cis products. acs.orgnih.gov

Enantioselective methods, often employing chiral catalysts, are used to synthesize morpholinones with high enantiomeric excess. rsc.org These methods are critical for producing single-enantiomer drugs, which can exhibit improved efficacy and reduced side effects. The development of novel catalytic systems for the asymmetric synthesis of morpholinones remains an active area of research. nih.gov

Synthesis of Spirocyclic and Fused Heterocyclic Systems from Morpholinones

Morpholinones can serve as versatile building blocks for the synthesis of more complex heterocyclic structures, such as spirocyclic and fused systems. thieme-connect.comnih.gov These intricate architectures are often found in natural products and medicinally relevant compounds. nih.gov

One approach to spirocyclic morpholinones involves the alkylation of a morpholinone precursor followed by an intramolecular spirocyclization. thieme-connect.com For example, (5S)-5-benzyl-4-(4-methoxybenzyl)-1,4-oxazinan-3-one can be alkylated and then treated with a strong base like lithium diisopropylamide (LDA) to induce cyclization and form the spirocyclic product. thieme-connect.com

The synthesis of fused heterocyclic systems can be achieved through various cyclization strategies. For instance, intramolecular 1,3-dipolar cycloaddition reactions of appropriately functionalized morpholinone derivatives can lead to the formation of morpholine-fused-1,2,3-triazoles. nih.gov

Reactivity Profile of the 3-Bromophenyl Substituent

The 3-bromophenyl group on the 6-position of the morpholinone ring is a versatile handle for a wide range of chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions.

Advanced Cross-Coupling Chemistry on Aryl Bromides in the Context of Morpholinones

The aryl bromide functionality is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester to form a new C-C bond. mdpi.comnih.govrsc.orgresearchgate.net The reaction is typically catalyzed by a palladium(0) species and requires a base. mdpi.com The choice of catalyst, ligands, solvent, and base can significantly influence the reaction's efficiency and selectivity, especially when dealing with heteroaryl halides. nih.govrsc.orgrsc.org Electron-rich boronic acids often lead to good yields in the coupling with bromophenyl-substituted pyrimidines. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. researchgate.netorganic-chemistry.orgwikipedia.orgnih.govlibretexts.org Palladium catalysts, often in the form of Pd(OAc)₂, are commonly used. researchgate.netnih.gov The stereoselectivity of the Heck reaction is a key feature, typically yielding the trans isomer. organic-chemistry.org The reaction conditions, including the choice of base and solvent, are crucial for achieving high selectivity and yield. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. It is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. This method is highly valuable for the synthesis of aryl-substituted alkynes, which are important intermediates in organic synthesis.

Buchwald-Hartwig Amination: This powerful reaction forms a new C-N bond by coupling the aryl bromide with an amine. libretexts.orgnih.govorganic-chemistry.orgyoutube.com The reaction is catalyzed by palladium complexes supported by bulky, electron-rich phosphine (B1218219) ligands. youtube.com This method has a broad substrate scope and has become a go-to strategy for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. nih.govyoutube.com

Below is an interactive table summarizing these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura Coupling | Boronic acid/ester | C(sp²)-C(sp²) | Pd(0) complex, Base |

| Heck Reaction | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, Base |

| Sonogashira Coupling | Terminal alkyne | C(sp²)-C(sp) | Pd complex, Cu(I) salt, Base |

| Buchwald-Hartwig Amination | Amine | C(sp²)-N | Pd complex, Phosphine ligand, Base |

Nucleophilic Aromatic Substitution Pathways (Inferred from general reactivity of bromophenyl group)

Nucleophilic aromatic substitution (SNAr) is a classical reaction wherein a nucleophile displaces a leaving group on an aromatic ring. byjus.com For this reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comlibretexts.org

In the case of this compound, the morpholin-2-one (B1368128) substituent is not a strong electron-withdrawing group, and the bromine atom is in the meta position relative to it. Consequently, the aromatic ring is not sufficiently activated for SNAr reactions to occur under standard conditions. masterorganicchemistry.comyoutube.com Reactions with typical nucleophiles like alkoxides or amines would likely require harsh conditions, such as high temperatures.

The generally accepted mechanism involves two steps: the initial attack of the nucleophile to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.orgchemistrysteps.com The reactivity of aryl halides in SNAr reactions is counterintuitive compared to SN1/SN2 reactions, with aryl fluorides being the most reactive due to the high electronegativity of fluorine stabilizing the intermediate. chemistrysteps.com

| Aryl Halide (Ar-X) | Relative Reactivity | Rationale |

|---|---|---|

| Ar-F | Highest | Fluorine's high electronegativity strongly stabilizes the negative charge in the Meisenheimer complex intermediate. chemistrysteps.com |

| Ar-Cl | Intermediate | Chlorine is less electronegative than fluorine, providing less stabilization for the intermediate. |

| Ar-Br | Low | Bromine provides weaker stabilization of the carbanionic intermediate compared to chlorine and fluorine. |

| Ar-I | Lowest | Iodine is the least electronegative halogen, making it the poorest activator for this mechanism. |

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur with aryl halides that are not activated by EWGs, but it requires an exceptionally strong base, such as sodium amide (NaNH₂). chemistrysteps.com This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate.

Detailed Mechanistic Investigations of Key Reactions

Computational Modeling and Kinetic Studies of Catalytic Cycles and Reaction Pathways

While specific studies on this compound are not prevalent, extensive research on the palladium-catalyzed cross-coupling of analogous aryl bromides, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides deep mechanistic insights.

Computational Modeling: Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of these catalytic cycles. mdpi.com For a Suzuki-Miyaura coupling, DFT calculations can map the energy profile of the entire process, including the three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. mdpi.comillinois.edunih.gov These studies help identify the most stable intermediates and the highest-energy transition states, clarifying the electronic and structural properties of the reacting species. mdpi.com For instance, computational analyses have confirmed that the main transmetalation mechanism begins with the reaction between the base and the organoboronic acid. nih.gov

Kinetic Studies: Reaction progress kinetic analysis provides crucial data on the rate-determining step (RDS) and the influence of each reactant. For the Buchwald-Hartwig amination of aryl bromides, kinetic studies often reveal that the reaction is first order in the aryl bromide and that the oxidative addition of the C-Br bond to the palladium catalyst is the first irreversible step and often the RDS. nih.govnih.govacs.org Kinetic isotope effect (KIE) studies are particularly informative. A significant ¹³C KIE at the carbon atom of the C-Br bond is consistent with the C-Br bond being broken in the rate-determining step. nih.gov

| Parameter | Observation for Aryl Bromides | Mechanistic Implication | Source |

|---|---|---|---|

| Reaction Order in [ArBr] | Typically first-order | Aryl bromide is involved in the rate-determining step. | nih.govresearchgate.net |

| Reaction Order in [Amine] | Can be positive or zero-order | A zero-order dependence suggests the amine is not involved in the RDS. A positive order suggests a pathway where the amine coordinates to the catalyst before or during the RDS. | nih.govacs.org |

| Reaction Order in [Base] | Often zero-order | The base is not involved in the rate-determining step, which is common when oxidative addition is the RDS. | nih.gov |

| ¹³C Kinetic Isotope Effect (KIEC-Br) | ~1.023 | A significant KIE confirms that the C-Br bond is broken during the RDS, supporting oxidative addition as the rate-limiting step. | nih.gov |

These analyses guide the rational design of more efficient catalysts. For example, if reductive elimination is found to be rate-limiting, a bulkier ligand might be chosen to accelerate this step. acs.org

Stereochemical Mechanism Elucidation in Asymmetric Transformations

The chiral center at the C6 position of the morpholin-2-one ring makes stereochemical control a critical aspect of its transformations. Asymmetric catalytic methods are paramount for synthesizing enantiomerically pure morpholinone derivatives and for controlling the stereochemical outcome of reactions on the existing chiral scaffold. nih.govacs.org

The mechanism of stereocontrol often relies on the precise geometry of transition states. In the palladium-catalyzed synthesis of substituted morpholines from chiral amino alcohols, the diastereoselectivity of the final product is determined during the key intramolecular aminopalladation step. Mechanistic proposals suggest this proceeds through a well-defined, boat-like transition state to yield the observed cis-substituted product with high diastereoselectivity. nih.gov

A fascinating aspect of stereochemical control is the ability to dictate the reaction outcome by modifying the catalyst system. In some nickel-catalyzed cross-coupling reactions of benzylic electrophiles, the choice of an achiral ligand can determine whether the reaction proceeds with retention or inversion of stereochemistry at the reacting carbon center. nih.gov For example, an N-heterocyclic carbene (NHC) ligand can favor inversion, while a bulky phosphine ligand like tricyclohexylphosphine (B42057) (PCy₃) can lead to retention. nih.gov This principle could theoretically be applied to reactions of this compound derivatives where a new stereocenter is formed, allowing access to either diastereomer from a single starting enantiomer.

| Strategy | Mechanistic Principle | Potential Application to 6-Arylmorpholin-2-one | Source |

|---|---|---|---|

| Chiral Catalyst-Controlled Reaction | A chiral catalyst (e.g., with a chiral phosphoric acid or quinine-derived urea) creates a chiral environment, favoring one reaction pathway over another to induce enantioselectivity. | Asymmetric synthesis of the morpholin-2-one ring itself or enantioselective functionalization of the aryl ring. | nih.govacs.orgresearchgate.net |

| Substrate-Controlled Diastereoselectivity | The existing stereocenter on the morpholinone ring directs the approach of a reagent to one face of the molecule, leading to a diastereomerically enriched product. | Addition reactions to the carbonyl or transformations directed by the C6 substituent. | nih.gov |

| Ligand-Controlled Stereochemical Outcome | An achiral ligand on a metal catalyst alters the geometry of the transition state to favor either retention or inversion of configuration at a reacting stereocenter. | Cross-coupling reactions at a functionalized benzylic position on the aryl ring. | nih.gov |

| Intramolecular Cyclization | Cyclization of an acyclic, enantiopure precursor proceeds through a favored transition state geometry (e.g., boat-like) to create a specific diastereomer. | Synthesis of fused bicyclic systems involving the morpholinone core. | nih.gov |

The elucidation of these stereochemical pathways relies on a combination of experimental evidence, such as the isolation and characterization of products and intermediates, and computational modeling of the relevant transition states.

Advanced Spectroscopic Characterization and Computational Approaches for Structural Elucidation and Mechanistic Insight

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. magritek.comwordpress.com For 6-(3-Bromophenyl)morpholin-2-one, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to confirm its constitution, regiochemistry, and relative stereochemistry.

1D NMR (¹H and ¹³C):

¹H NMR: Would provide initial information on the number and environment of protons. The aromatic region would show a characteristic splitting pattern for the 1,3-disubstituted benzene ring. The protons on the morpholin-2-one (B1368128) ring would appear as distinct multiplets in the aliphatic region, with their chemical shifts indicating their position relative to the oxygen, nitrogen, and carbonyl group.

¹³C NMR: Would reveal the number of unique carbon environments. The carbonyl carbon of the lactam would be readily identifiable by its characteristic downfield chemical shift (~170 ppm). The aromatic carbons and the aliphatic carbons of the morpholinone ring would also have distinct signals.

2D NMR for Connectivity and Stereochemistry:

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the morpholinone ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. For this compound, NOESY could be used to determine the relative stereochemistry at the C6 position by observing through-space interactions between the C6 proton and other protons on the morpholinone ring.

Illustrative ¹H NMR Data Table for this compound

This table demonstrates the type of data that would be collected. The chemical shifts (δ) are hypothetical.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-Ar (ortho to Br) | 7.60 | d | 7.8 |

| H-Ar (ortho to C6) | 7.55 | s | - |

| H-Ar (para to Br) | 7.40 | t | 7.8 |

| H-Ar (meta to Br) | 7.30 | d | 7.8 |

| H-6 (morpholinone) | 4.80 | dd | 8.0, 4.0 |

| H-5a (morpholinone) | 4.10 | ddd | 12.0, 8.0, 2.0 |

| H-5b (morpholinone) | 3.90 | ddd | 12.0, 4.0, 2.0 |

| H-3a (morpholinone) | 3.60 | dt | 11.5, 2.5 |

| H-3b (morpholinone) | 3.40 | ddd | 11.5, 9.0, 2.5 |

| N-H (amide) | 7.90 | br s | - |

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, yielding precise data on bond lengths, bond angles, and torsional angles. nih.govresearchgate.net For this compound, this technique would definitively establish:

Absolute Stereochemistry: If the compound is chiral (e.g., if synthesized as a single enantiomer), X-ray analysis of a suitable crystal can determine its absolute configuration.

Conformation: It would reveal the preferred conformation of the six-membered morpholinone ring (e.g., chair, boat, or twist-boat) in the solid state.

Intermolecular Interactions: The crystal packing would show intermolecular forces such as hydrogen bonding (e.g., involving the N-H and C=O groups), halogen bonding (involving the bromine atom), and π-π stacking, which govern the macroscopic properties of the material. nih.gov

Illustrative Crystallographic Data Table

| Parameter | Example Value |

| Chemical formula | C₁₀H₁₀BrNO₂ |

| Formula weight | 256.10 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.1, 8.5, 12.3 |

| α, β, γ (°) | 90, 105.2, 90 |

| Volume (ų) | 1025 |

| Z (molecules/cell) | 4 |

| Density (calc.) | 1.65 g/cm³ |

| R-factor | < 0.05 |

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule. nih.gov For this compound, HRMS would provide an exact mass measurement, which can be used to calculate the unique molecular formula (C₁₀H₁₀BrNO₂). The presence of bromine would be confirmed by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Tandem mass spectrometry (MS/MS) would be used to study its fragmentation pattern, providing further structural confirmation. researchgate.net Plausible fragmentation pathways would include:

Loss of the bromophenyl group: Cleavage of the C-C bond between the two rings.

Ring fragmentation: Cleavage of the morpholinone ring, potentially through loss of CO or other small neutral molecules.

Retro-Diels-Alder reactions or other characteristic rearrangements of the heterocyclic ring. miamioh.edunii.ac.jp

Vibrational Spectroscopy (Infrared and Raman) for Precise Functional Group Characterization and Theoretical Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. core.ac.ukmdpi.com

FTIR Spectroscopy: Would clearly show a strong absorption band for the amide C=O stretch (typically ~1650-1680 cm⁻¹). Other key absorptions would include the N-H stretch (~3200-3400 cm⁻¹), C-O ether stretch (~1100 cm⁻¹), and various C-H stretches for the aromatic and aliphatic portions.

Raman Spectroscopy: Is complementary to FTIR. It would be particularly useful for observing vibrations of the aromatic ring and other symmetric bonds that may be weak in the IR spectrum. mdpi.com

For a more precise assignment of the observed vibrational bands, the experimental spectra would be correlated with theoretical spectra calculated using computational methods like DFT. scialert.net

Computational Chemistry Methodologies

Computational chemistry provides invaluable insights into the structure, stability, and reactivity of molecules, complementing experimental data.

DFT calculations are a powerful tool for investigating the electronic properties of a molecule. e3s-conferences.org For this compound, DFT could be used to:

Optimize Geometry: Calculate the lowest energy conformation of the molecule and compare it with the X-ray crystal structure.

Electronic Properties: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition properties.

Predict Spectra: Calculate theoretical NMR chemical shifts, as well as IR and Raman vibrational frequencies, to aid in the interpretation of experimental spectra. nih.gov

Reaction Energetics: Model potential synthetic pathways, calculate transition state energies, and predict reaction outcomes, providing insight into reaction mechanisms.

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a picture of the molecule's dynamic behavior in a specific environment (e.g., in a solvent like water or DMSO). nih.govnih.gov MD simulations for this compound would allow for:

Conformational Sampling: Exploring the full range of accessible conformations of the morpholinone ring and the rotation around the bond connecting it to the bromophenyl ring. This reveals the flexibility of the molecule and the relative populations of different conformers in solution. researchgate.net

Solvation Effects: Understanding how solvent molecules interact with the compound, particularly through hydrogen bonding at the amide group.

Dynamic Behavior: Analyzing the time-dependent fluctuations in bond lengths, angles, and dihedrals to understand the molecule's intrinsic flexibility. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Prediction and Transition State Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting the intricate details of chemical reactions at the molecular level. nih.gov These computational methods allow for the exploration of potential energy surfaces, providing critical insights into reaction pathways, the stability of intermediates, and the structure of transition states for the synthesis of complex molecules like this compound.

The synthesis of the morpholin-2-one core typically involves cyclization reactions. researchgate.netresearchgate.net For instance, a plausible route to this compound could involve the intramolecular cyclization of a precursor like N-(2-hydroxyethyl)-2-bromo-2-(3-bromophenyl)acetamide. Computational investigation of such a reaction would begin with the geometry optimization of reactants, potential intermediates, transition states, and products.

By calculating the energies of these structures, a reaction profile can be constructed. This profile maps the energy of the system as it progresses from reactants to products, with transition states representing the energy maxima (barriers) between intermediates. The height of these energy barriers, known as activation energies, is crucial for determining the feasibility and rate of a given reaction pathway. chemrxiv.org

For example, in a proposed cyclization, DFT calculations can model the approach of the hydroxyl oxygen to the electrophilic carbon bearing the bromine leaving group. The transition state for this SN2-type ring-closure would be characterized by the partial formation of the C-O bond and partial breaking of the C-Br bond. Quantum chemical software can identify this structure as a first-order saddle point on the potential energy surface, possessing a single imaginary vibrational frequency corresponding to the atomic motion along the reaction coordinate. nih.gov

Furthermore, computational models can assess competing reaction pathways. For example, if alternative cyclization or side reactions are possible, their respective transition states and activation energies can be calculated. The pathway with the lowest activation energy is predicted to be the kinetically favored route. nih.gov This predictive capability is invaluable for optimizing reaction conditions to maximize the yield of the desired product, this compound, and minimize unwanted byproducts.

Table 1: Illustrative Calculated Energy Profile for a Hypothetical Reaction Step Note: These values are hypothetical and serve to illustrate the output of quantum chemical calculations.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | Optimized precursor molecule | 0.0 |

| TS1 | Transition state for cyclization | +22.5 |

| Intermediate | Protonated cyclic intermediate | -5.2 |

| TS2 | Transition state for deprotonation | +10.8 |

| Product | This compound | -15.7 |

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)

First-principles, or ab initio, quantum chemical methods provide a powerful means to predict spectroscopic parameters for a given molecular structure. These theoretical predictions are instrumental in confirming the identity of synthesized compounds like this compound by allowing for a direct comparison between calculated and experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry in structural elucidation. nih.gov Methods such as the Gauge-Including Projector Augmented Wave (GIPAW) approach, often used within a DFT framework, have become standard for calculating NMR parameters with high accuracy. nih.gov

The process involves first obtaining an accurate, energy-minimized 3D structure of this compound through geometry optimization calculations. Subsequently, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. These values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS). The accuracy of these predictions can be high enough to aid in the assignment of complex experimental spectra and to distinguish between potential isomers. nih.gov For instance, a root-mean-square error (RMSE) between experimental and calculated values of ~0.4 ppm for ¹H and ~2.5 ppm for ¹³C can be achieved. nih.gov

Table 2: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound Note: Experimental values are hypothetical for illustrative purposes.

| Atom | Calculated Shift (δ) | Experimental Shift (δ) | Difference (Δδ) |

|---|---|---|---|

| H (N-H) | 7.85 | 7.91 | -0.06 |

| C (C=O) | 170.2 | 169.8 | +0.4 |

| C (C-Br) | 122.5 | 122.9 | -0.4 |

| H (aromatic) | 7.45 | 7.50 | -0.05 |

| H (morpholine-ring) | 4.21 | 4.25 | -0.04 |

Vibrational Frequencies: Theoretical vibrational spectroscopy is another cornerstone of computational structural analysis. DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectra. mdpi.com

Following geometry optimization to find the equilibrium structure, a frequency calculation is performed. This computation determines the normal modes of vibration and their corresponding frequencies. The results provide a complete theoretical vibrational spectrum. However, these calculations are typically performed under the harmonic oscillator approximation, which can lead to systematic overestimation of the frequencies compared to experimental anharmonic values. To correct for this, the calculated frequencies are often multiplied by empirical scaling factors, which depend on the level of theory and basis set used (e.g., a scaling factor of ~0.96 for the B3LYP functional). nih.gov

The predicted spectrum for this compound would show characteristic peaks for its functional groups, such as the C=O stretching of the lactam, the N-H bending, C-O-C stretching of the morpholine (B109124) ring, and vibrations associated with the bromophenyl substituent. nih.gov Comparing this scaled theoretical spectrum with an experimental IR or Raman spectrum is a robust method for confirming the compound's structure. mdpi.com

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound Note: These are representative values based on typical functional group frequencies.

| Vibrational Mode | Calculated Frequency | Scaled Frequency | Expected Experimental Range |

|---|---|---|---|

| N-H Stretch | 3550 | 3408 | 3350-3450 |

| C-H Stretch (Aromatic) | 3180 | 3053 | 3000-3100 |

| C-H Stretch (Aliphatic) | 3055 | 2933 | 2850-2960 |

| C=O Stretch (Lactam) | 1755 | 1685 | 1670-1700 |

| C-O-C Stretch | 1180 | 1133 | 1100-1150 |

| C-Br Stretch | 690 | 662 | 650-700 |

Strategic Role of 6 3 Bromophenyl Morpholin 2 One As a Synthetic Intermediate and Building Block

Precursor in the Divergent Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the 6-(3-bromophenyl)morpholin-2-one scaffold allows for its use as a precursor in divergent synthesis, a strategy that enables the creation of a diverse range of compounds from a common starting material. The bromine atom on the phenyl ring is particularly amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions facilitate the introduction of a wide array of substituents, leading to the generation of libraries of novel compounds with potentially diverse biological activities.

For instance, the Povarov reaction, a powerful tool for the synthesis of tetrahydroquinolines, can utilize derivatives of this compound. nih.gov By reacting an azomethine derived from 3-bromobenzaldehyde (B42254) with an appropriate alkene, complex heterocyclic systems incorporating the tetrahydroquinoline framework can be constructed. nih.gov This highlights the role of the 3-bromophenyl moiety as a key reactive site for building molecular complexity.

Furthermore, the morpholin-2-one (B1368128) ring itself can undergo various transformations. The lactam functionality can be hydrolyzed or reduced to access different heterocyclic cores. The nitrogen and oxygen atoms within the ring also offer sites for further functionalization, contributing to the divergent nature of syntheses starting from this precursor. The ability to modify both the phenyl ring and the morpholinone core independently allows for a high degree of structural diversification, which is a cornerstone of modern drug discovery and chemical biology. psu.edu

Chiral Auxiliary or Electrophilic/Nucleophilic Synthon in Advanced Asymmetric Synthesis

In the realm of asymmetric synthesis, where the control of stereochemistry is paramount, chiral building blocks are indispensable. While information specifically detailing the use of this compound as a chiral auxiliary is not extensively documented in the provided search results, the general class of morpholinones has been employed in asymmetric methodologies. acs.orgresearchgate.net Chiral morpholin-2-ones can be synthesized using various catalytic asymmetric methods, yielding enantiomerically enriched products that can serve as valuable synthons. acs.org

The concept of using a chiral auxiliary involves temporarily incorporating a chiral molecule into a synthetic sequence to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is established, the auxiliary is typically removed. Given its rigid heterocyclic structure, a chiral version of this compound could potentially serve this purpose, guiding the formation of new stereocenters with high diastereoselectivity.

As a synthon, this compound offers both electrophilic and nucleophilic sites. The carbonyl group of the lactam is an electrophilic center, susceptible to attack by nucleophiles. Conversely, the nitrogen atom, after deprotonation, can act as a nucleophile. This dual reactivity allows for its participation in a variety of bond-forming reactions, making it a versatile building block in the construction of complex target molecules. The development of asymmetric syntheses utilizing such synthons is a key area of research, aiming to produce enantiomerically pure compounds for various applications, including pharmaceuticals. nih.gov

Scaffold for Diversity-Oriented Synthesis and Chemical Space Exploration

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at producing collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. psu.edunih.gov The this compound scaffold is well-suited for DOS due to its inherent structural features and multiple points for diversification. psu.edu

The key attributes of this scaffold for DOS include:

A rigid heterocyclic core: The morpholin-2-one ring provides a defined three-dimensional structure.

Multiple diversification points: The bromine atom on the phenyl ring, the nitrogen atom of the lactam, and the carbon atoms of the morpholinone ring all represent sites for chemical modification.

Access to privileged structures: The morpholine (B109124) and morpholinone motifs are considered "privileged structures" in medicinal chemistry due to their frequent occurrence in bioactive compounds. researchgate.netnih.gov

By systematically varying the substituents at these different positions, a large and diverse library of compounds can be generated from this single scaffold. This approach allows for the efficient exploration of a broad region of chemical space, increasing the probability of discovering molecules with novel biological functions. nih.gov The combination of a privileged core with the potential for extensive diversification makes this compound an attractive starting point for DOS campaigns aimed at identifying new therapeutic agents.

Emerging Trends and Future Research Directions in Bromophenyl Morpholinone Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in 6-(3-Bromophenyl)morpholin-2-one Synthesis

The synthesis of substituted morpholinones is moving beyond traditional multi-step procedures towards more elegant and efficient catalytic solutions. For a molecule like this compound, the focus is on methods that can construct the heterocyclic ring with high control over stereochemistry while being tolerant of the reactive aryl halide.

Recent breakthroughs in catalysis offer promising avenues. For instance, photoredox catalysis, often facilitated by inexpensive organic dyes in combination with Lewis acid co-catalysts, enables the coupling of aldehydes with amine derivatives under mild, continuous flow conditions. nih.gov This approach could be adapted for the synthesis of the target compound, potentially starting from 3-bromobenzaldehyde (B42254). Another significant advancement is the use of chiral phosphoric acids as catalysts for the enantioselective synthesis of C3-substituted morpholinones through a domino heteroannulation and rearrangement sequence. acs.org While this specific method targets C3 substitution, the underlying principle of asymmetric organocatalysis is highly relevant for developing stereocontrolled routes to C6-substituted analogues.

Table 1: Potential Catalytic Systems for this compound Synthesis

| Catalytic System | Key Features | Potential Advantages for Synthesis |

|---|---|---|

| Photoredox Catalysis (e.g., TPP + Lewis Acid) | Utilizes light to drive reactions; often operates under mild, continuous flow conditions. nih.gov | High efficiency; scalability; suitable for constructing the morpholinone ring from aldehyde precursors. |

| Chiral Phosphoric Acid Catalysis | Enables high enantioselectivity in the formation of chiral centers on the morpholinone core. acs.org | Excellent stereochemical control, crucial for developing single-enantiomer bioactive compounds. |

| Multicomponent Reaction (MCR) Catalysis | Combines three or more starting materials in a single reaction to rapidly build molecular complexity. acs.orgnih.gov | High atom and step economy; rapid generation of a library of derivatives for screening. |

| Transition Metal Catalysis (e.g., Palladium, Copper) | Well-established for cross-coupling reactions; can be used for late-stage introduction of the bromophenyl group or subsequent functionalization. | Versatility in bond formation; extensive literature and predictable reactivity. |

Exploration of Unprecedented Functionalization Strategies for the Morpholinone and Bromophenyl Moieties

The this compound structure offers two distinct regions for chemical modification: the morpholinone scaffold and the bromophenyl ring. Exploring novel functionalization strategies for both moieties is crucial for creating diverse analogues for structure-activity relationship (SAR) studies.

The bromine atom on the phenyl ring is a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling, for example, can be used to introduce a wide array of aryl, heteroaryl, or alkyl groups by reacting the bromophenyl moiety with various boronic acids or esters. nih.gov This allows for systematic exploration of the steric and electronic requirements of a potential binding pocket.

Table 2: Functionalization Strategies for this compound

| Molecular Moiety | Functionalization Strategy | Example Reaction | Purpose |

|---|---|---|---|

| Bromophenyl Ring | Suzuki-Miyaura Coupling | Reaction with an arylboronic acid using a Palladium catalyst. nih.gov | Introduce diverse aryl or alkyl groups to probe steric/electronic effects. |

| Bromophenyl Ring | Buchwald-Hartwig Amination | Reaction with primary or secondary amines using a Palladium catalyst. chemai.io | Introduce nitrogen-based functional groups. |

| Bromophenyl Ring | Sonogashira Coupling | Reaction with a terminal alkyne using Palladium and Copper catalysts. | Introduce alkynyl groups for further modification or as structural probes. |

| Morpholinone Core | N-Alkylation/Arylation | Reaction with an alkyl halide or arylboronic acid at the nitrogen atom. | Modify solubility, basicity, and metabolic stability. nih.gov |

| Morpholinone Core | C-H Functionalization | Direct, metal-catalyzed introduction of a functional group at a C-H bond. researchgate.net | Install functionality at previously inaccessible positions without lengthy synthesis. |

Integration of Artificial Intelligence and Machine Learning for Rational Synthetic Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by transforming it from an intuition-driven art to a data-centric science. researchgate.net For a target like this compound, these technologies can be applied across the entire discovery and development pipeline.

One of the most powerful applications is in retrosynthesis. AI algorithms, trained on vast databases of chemical reactions, can propose viable synthetic pathways to a target molecule, breaking it down into simpler, commercially available precursors. engineering.org.cnyoutube.com This not only saves chemists significant time in planning but can also uncover novel, non-intuitive routes.

Table 3: Applications of AI and Machine Learning in the Chemistry of this compound

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Retrosynthesis Planning | AI models analyze the target structure and propose a step-by-step synthetic route from available starting materials. engineering.org.cn | Accelerates the design of efficient synthetic pathways; may suggest novel or more cost-effective routes. |

| Reaction Outcome Prediction | ML algorithms predict the yield, regioselectivity, and stereoselectivity of a given reaction. drugtargetreview.comnih.gov | Reduces experimental failures; enables prioritization of high-yield reactions and efficient optimization. |

| Condition Recommendation | Models suggest optimal reaction conditions (catalyst, solvent, temperature, etc.) for a desired transformation. nih.gov | Streamlines the process of reaction optimization, saving time and resources. |

| Catalyst Discovery | AI can screen virtual libraries of potential catalysts to identify candidates with high predicted activity and selectivity. | Accelerates the development of novel, high-performance catalytic systems for synthesis. |

Advanced Computational Methodologies for Predictive Modeling and De Novo Compound Design

Alongside AI, advanced computational chemistry methodologies provide a microscopic understanding of molecular behavior, guiding the design of new compounds and synthetic routes. These in silico techniques are becoming indispensable for modern chemical research.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. It can be employed to calculate the energies of reactants, products, and transition states, thereby elucidating reaction mechanisms and predicting the origins of selectivity in the synthesis of this compound. nih.gov For example, DFT calculations could help rationalize why a particular catalyst favors one stereoisomer over another or why a C-H functionalization occurs at a specific site.

Beyond analysis, computational methods are increasingly used for de novo design, which involves creating entirely new molecules computationally. acs.orgnih.gov Generative models, a form of AI, can be trained on the chemical space of known bioactive molecules to design novel compounds that are predicted to have high activity and favorable properties. nih.gov Starting with the this compound scaffold, these algorithms could generate thousands of virtual derivatives, which can then be computationally screened for desired characteristics before being selected for synthesis. This approach dramatically expands the accessible chemical space and focuses laboratory efforts on the most promising candidates.

Table 4: Advanced Computational Methodologies in Bromophenyl Morpholinone Research

| Methodology | Description | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A quantum chemistry method for calculating the electronic structure and energy of molecules. nih.gov | Elucidating reaction mechanisms; predicting transition state energies; rationalizing catalyst selectivity. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Modeling how the compound interacts with a biological target; assessing conformational flexibility. |

| De Novo Design | Algorithmic generation of novel molecular structures with desired properties. nih.gov | Creating new derivatives of the core scaffold with predicted improvements in activity or pharmacokinetics. |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate chemical structure with biological activity. | Predicting the bioactivity of unsynthesized analogues to guide which derivatives to synthesize next. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(3-Bromophenyl)morpholin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of morpholin-2-one derivatives typically involves coupling reactions or cyclization of brominated intermediates. For example, Scheme 2 in outlines a protocol using HATU and DIPEA as coupling reagents under mild conditions (room temperature, DMF solvent). To optimize yields, parameters such as stoichiometry, reaction time, and solvent polarity should be systematically varied. Parallel monitoring via TLC or HPLC can identify incomplete reactions or side products. Recrystallization or column chromatography (using silica gel or reverse-phase media) is recommended for purification .

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for SC-XRD can be grown via slow evaporation in solvents like ethyl acetate or methanol. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, as demonstrated in for a structurally related bromophenyl morpholinone derivative. ORTEP-3 ( ) can visualize thermal ellipsoids and molecular geometry, while Cremer-Pople puckering parameters ( ) quantify ring conformation deviations .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm substituent positions and purity. The bromine atom’s electronegativity induces distinct deshielding in adjacent protons.

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and morpholine ring vibrations.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Br/Br).

- Cross-validation with computational simulations (e.g., DFT for IR/NMR predictions) enhances reliability.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for chiral morpholin-2-one derivatives?

- Methodological Answer : For chiral centers, Flack () or Hooft parameters help determine absolute configuration. highlights the limitations of Rogers’ η parameter in near-centrosymmetric structures, recommending the use of twin-component models (x parameter) for robust convergence. Refinement should prioritize high-resolution data (≤1.0 Å) and validate against residual density maps to detect overfitting .

Q. What computational approaches are suitable for analyzing the conformational flexibility of the morpholinone ring?

- Methodological Answer : Cremer-Pople puckering coordinates ( ) quantify out-of-plane displacements in six-membered rings. Molecular dynamics (MD) simulations (e.g., in GROMACS) can explore ring puckering dynamics under varying temperatures. Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict stable conformers and energy barriers, which can be compared to experimental SC-XRD data ( ) .

Q. How can researchers design assays to evaluate the bioactivity of this compound derivatives?

- Methodological Answer : For antimicrobial or enzyme inhibition studies:

- Minimum Inhibitory Concentration (MIC) : Serial dilution assays in bacterial/fungal cultures ().

- Kinetic Assays : Measure IC values using fluorogenic substrates or colorimetric readouts (e.g., NADH depletion).

- Cytotoxicity : MTT or resazurin assays in mammalian cell lines to assess selectivity.

- Ensure positive/negative controls and triplicate replicates for statistical validity.

Q. What strategies mitigate stereochemical challenges during the synthesis of this compound analogs?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) or preparative chiral HPLC (). Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity in key steps. Circular Dichroism (CD) or polarimetry confirms enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.